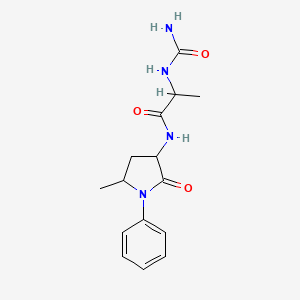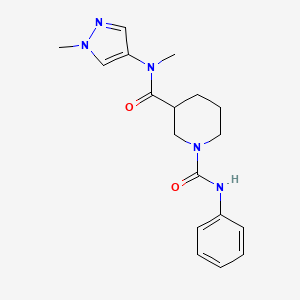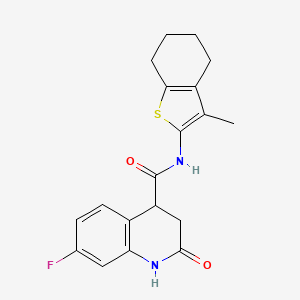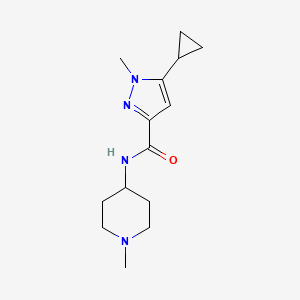![molecular formula C18H23N3O3 B7185752 [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7185752.png)
[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the final methanone moiety is often added through Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield alcohols or amines, depending on the specific conditions and reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological properties, such as enzyme inhibition or receptor modulation, make it a candidate for drug discovery efforts.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Methylpropoxy)phenyl]methanone
- [5-Methyl-1,2,4-oxadiazol-3-yl]pyrrolidine
- [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Uniqueness
The uniqueness of [2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone lies in its combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)11-23-15-7-4-6-14(10-15)18(22)21-9-5-8-16(21)17-19-13(3)24-20-17/h4,6-7,10,12,16H,5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINZUVWMMMJBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCCN2C(=O)C3=CC(=CC=C3)OCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-methoxyquinolin-4-yl)methyl]-4,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7185673.png)
![1-tert-butyl-N-[(1-methyl-4-piperidin-1-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7185684.png)
![5-cyclopropyl-N-[(2-methoxyquinolin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7185691.png)

![1-phenyl-6-(pyridin-2-ylmethylamino)-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7185696.png)


![[3-(Methoxymethyl)phenyl]-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7185708.png)
![1-benzyl-N-[[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7185731.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7185735.png)
![[1-(Furan-2-carbonyl)piperidin-2-yl]-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B7185739.png)
![2-chloro-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]benzamide](/img/structure/B7185745.png)
![N-[4-(5-methylfuran-2-yl)butan-2-yl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B7185759.png)

